molecular formula C9H6N2O2 B1608477 Tolylene 2,5-diisocyanate CAS No. 614-90-4

Tolylene 2,5-diisocyanate

Cat. No.: B1608477
CAS No.: 614-90-4
M. Wt: 174.16 g/mol
InChI Key: DKBHJZFJCDOGOY-UHFFFAOYSA-N
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Description

Tolylene 2,5-diisocyanate is an organic compound with the formula CH₃C₆H₃(NCO)₂. It is a member of the diisocyanate family, which is widely used in the production of polyurethanes. This compound is known for its high reactivity due to the presence of two isocyanate groups, making it a valuable chemical in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolylene 2,5-diisocyanate is typically synthesized from toluene via a multi-step process. The first step involves the nitration of toluene to produce dinitrotoluene. This is followed by the reduction of dinitrotoluene to form toluenediamine. Finally, toluenediamine is subjected to phosgenation, where it reacts with phosgene to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation of toluenediamine. The process is carried out in specialized reactors designed to handle the highly toxic and reactive nature of phosgene. The crude product is then purified through distillation to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Tolylene 2,5-diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tolylene 2,5-diisocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tolylene 2,5-diisocyanate involves its high reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .

Comparison with Similar Compounds

Similar Compounds

  • Tolylene 2,4-diisocyanate
  • Tolylene 2,6-diisocyanate
  • Methylene diphenyl diisocyanate
  • Naphthalene diisocyanate

Uniqueness

Tolylene 2,5-diisocyanate is unique due to its specific isomeric structure, which influences its reactivity and the properties of the polymers it forms. Compared to other isomers like tolylene 2,4-diisocyanate and tolylene 2,6-diisocyanate, the 2,5-isomer has distinct reactivity patterns that make it suitable for specific applications .

Properties

IUPAC Name

1,4-diisocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-7-4-8(10-5-12)2-3-9(7)11-6-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBHJZFJCDOGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401720
Record name Tolylene 2,5-diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-90-4
Record name Tolylene 2,5-diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,4-diisocyanato-2-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Tolylene 2,5-diisocyanate
Reactant of Route 6
Tolylene 2,5-diisocyanate

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